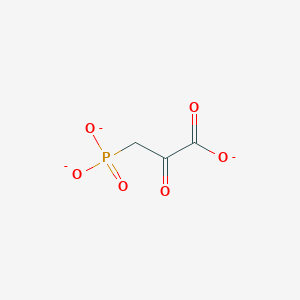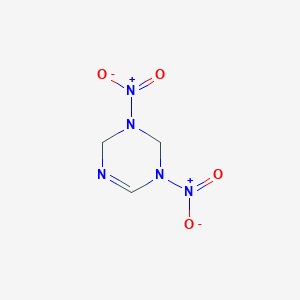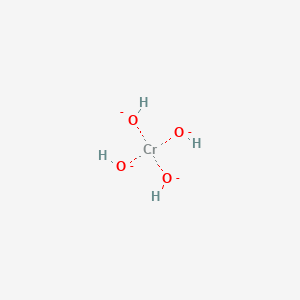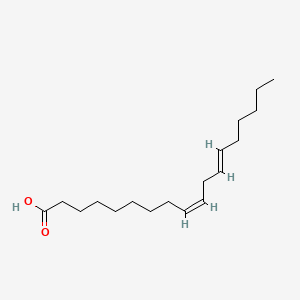
9Z,12E-octadecadienoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 9Z,12E-octadecadienoic acid and its isomers has been explored through different chemical pathways. Research has shown that linoleic acid can be efficiently converted into 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids using specific catalytic methods. These processes involve either the use of superbases or the refluxing with KOH in 1-butanol, allowing for the separation of isomers via lipase from Aspergillus niger due to its preference for the 9Z,11E isomer (Chen, Lu, & Sih, 1999).
Molecular Structure Analysis
The molecular structure of 9Z,12E-octadecadienoic acid and related compounds has been studied using various spectroscopic methods. These studies provide insights into the arrangement of atoms and the configuration of double bonds, which are crucial for understanding the chemical behavior and reactivity of these fatty acids.
Chemical Reactions and Properties
9Z,12E-octadecadienoic acid undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for other chemicals. For instance, the fatty acid allene oxide from 12,13(S)-epoxy-9(Z),11-octadecadienoic acid spontaneously decomposes to form macrolactones, demonstrating the reactive nature of these compounds (Hamberg, 1988).
Physical Properties Analysis
The physical properties of 9Z,12E-octadecadienoic acid, such as melting point, solubility, and stability, are essential for its application in various fields. Studies have shown that certain hydroxy derivatives of unsaturated acids, including 9-HODE and 13-HODE, are stable under various oxidation conditions, making them ideal markers for lipid peroxidation processes (Spiteller & Spiteller, 1997).
Applications De Recherche Scientifique
Antifungal Properties
Research has identified compounds related to 9Z,12E-octadecadienoic acid with significant antifungal activities. For instance, a study by Liang et al. (2019) on the mangrove rhizosphere soil-derived fungus Penicillium javanicum HK1-22 isolated two new unsaturated fatty acids along with known 9Z,12Z-octadecadienoic acid analogues, showing significant antifungal activities against tested crop pathogens (Liang et al., 2019).
Synthesis Techniques
Various synthesis techniques for octadecadienoic acids, which include forms like 9Z,12E-octadecadienoic acid, have been developed. Kellersmann et al. (2006) presented three approaches for the synthesis of octadecadienoic acids with conjugated double bond systems, contributing to the understanding and potential applications of these acids (Kellersmann et al., 2006).
Biotechnological Conversion
The biotechnological conversion of linoleic acid into valuable hydroperoxides has been studied, involving derivatives like 9Z,12E-octadecadienoic acid. Villaverde et al. (2013) examined the conversion of linoleic acid into hydroperoxides by a cloned lipoxygenase from Pseudomonas aeruginosa, showing high yields and selectivity (Villaverde et al., 2013).
Novel Synthesis Methods
Research has also focused on novel methods for synthesizing isomers of hydroxyoctadecadienoic acid, including forms of 9Z,12E-octadecadienoic acid. A study by Kuang Ping-ron (2015) outlined the design and synthesis of such isomers from methyl linoleate, indicating potential applications in chemical and pharmaceutical industries (Kuang Ping-ron, 2015).
Biological Activities
The synthesis and study of hydroxylated derivatives of linoleic acid have revealed their moderate in vitro cytotoxicity against a panel of human cancer cell lines. Li et al. (2009) prepared derivatives like 13-hydroxy-9Z,11E-octadecadienoic acid, which exhibited cytotoxicity against cancer cells and toxicity to brine shrimp (Li et al., 2009).
Safety and Hazards
The safety data sheet for 9Z,12E-octadecadienoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mécanisme D'action
Target of Action
It is classified as a bronsted acid, a molecular entity capable of donating a hydron to an acceptor . This suggests that it may interact with various biological targets that can accept a proton.
Mode of Action
Its classification as a bronsted acid suggests that it may participate in proton donation and acceptance reactions, which are fundamental to many biological processes .
Result of Action
One study suggests that a related compound, 9-oxo-10(e),12(e)-octadecadienoic acid, can reduce cell viability in a concentration-dependent manner
Action Environment
One study suggests that the synthesis of related compounds can be influenced by specific ph conditions
Propriétés
IUPAC Name |
(9Z,12E)-octadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-KQHSAVHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920488 | |
| Record name | cis-9-Linoelaidic acid (9cis-18:2n-6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9Z,12E-octadecadienoic acid | |
CAS RN |
2420-42-0, 2197-37-7, 2420-55-5 | |
| Record name | Linoleic acid, (9E,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-9-Linoelaidic acid (9cis-18:2n-6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,12-Octadecadienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINOLEIC ACID, (9Z,12E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS2S8S025F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




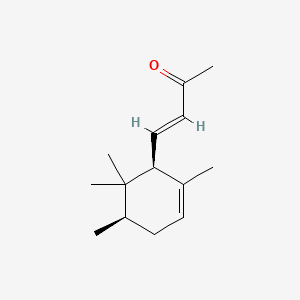




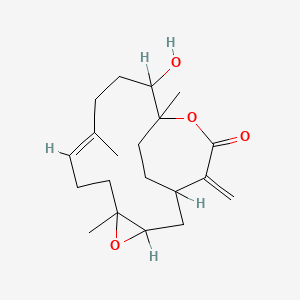
![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)


